CS47

Ferroptosis Cancer Cell Biology Redox Homeostasis

CS47 (CAS 1372792-51-2) is a synthetic gold(I) coordination complex that functions as a reversible, non-covalent inhibitor of thioredoxin reductase 1 (TrxR1). Structurally defined as (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I), CS47 activates stress-responsive glutathione (GSH) and iron regulatory programs, culminating in ferroptotic cell death selectively in KRAS-independent lung cancer cells while sparing normal lung fibroblasts.

Molecular Formula C19H19ClN4O3S
Molecular Weight 418.9 g/mol
Cat. No. B4133342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS47
Molecular FormulaC19H19ClN4O3S
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H19ClN4O3S/c1-24-18(12-7-5-4-6-8-12)22-23-19(24)28-11-17(25)21-14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)
InChIKeyYOFQBLRWZJWUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS47 Reversible TrxR1 Inhibitor: Procurement Guide for Selective Ferroptosis Induction in KRAS-Independent Lung Cancer Research


CS47 (CAS 1372792-51-2) is a synthetic gold(I) coordination complex that functions as a reversible, non-covalent inhibitor of thioredoxin reductase 1 (TrxR1) [1]. Structurally defined as (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I), CS47 activates stress-responsive glutathione (GSH) and iron regulatory programs, culminating in ferroptotic cell death selectively in KRAS-independent lung cancer cells while sparing normal lung fibroblasts [2]. As a research-use only compound, CS47 enables mechanistic studies of redox homeostasis and ferroptosis signaling pathways distinct from irreversible TrxR1 inhibitors.

Why CS47 Cannot Be Interchanged with Auranofin or Other TrxR1 Inhibitors in Redox Biology Studies


TrxR1 inhibitors exhibit profound mechanistic heterogeneity that precludes simple substitution. Irreversible covalent inhibitors like auranofin broadly inhibit the enzyme's C-terminal selenocysteine residue, leading to off-target cytotoxicity in normal tissues [1]. In contrast, CS47 binds non-covalently and reversibly, conferring a markedly improved selectivity window between tumorigenic and non-tumorigenic cells [1]. Even among gold(I) analogs, substitution is problematic; DM20, a close structural analog, demonstrates inferior aqueous stability due to cyanide group hydrolysis, directly impacting experimental reproducibility [1]. Furthermore, CS47's unique activation of GSH depletion and HO-1 overexpression distinguishes its ferroptotic mechanism from GPX4-targeting agents or system xc- inhibitors [2], making it a non-substitutable tool for interrogating TrxR1-dependent ferroptosis pathways.

CS47 Product-Specific Quantitative Differentiation Evidence: Comparative Data vs. Auranofin and DM20


CS47 vs. Auranofin: 10.4-Fold Higher IC50 in Normal Fibroblasts Demonstrates Superior Therapeutic Selectivity

CS47 exhibits a 10.4-fold higher IC50 in non-tumor IMR90 lung fibroblasts compared to auranofin, demonstrating substantially reduced off-target cytotoxicity [1]. While auranofin is potent, its low IC50 in normal cells (5.27 µM) indicates a narrow therapeutic window. CS47 maintains efficacy in KRAS-WT and EGFR-MUT cancer cells (6.74 µM and 6.78 µM, respectively) while requiring a 54.85 µM concentration to affect normal fibroblasts, a selectivity margin not observed with the covalent inhibitor [1].

Ferroptosis Cancer Cell Biology Redox Homeostasis

CS47 vs. Auranofin: Reversible Binding Mode Validated by 5.7-Fold Discrimination Between Sensitive and Resistant Cancer Subtypes

CS47's reversible, non-covalent binding to TrxR1 confers superior discrimination between sensitive (KRAS-WT/EGFR-MUT) and intrinsically resistant (KM) lung cancer cell lines compared to the irreversible inhibitor auranofin [1]. CS47 exhibits a 3.6-fold difference in potency between KRAS-WT (6.74 µM) and KM cells (24.22 µM), whereas auranofin shows a smaller 3.4-fold difference (1.27 µM vs. 4.27 µM) [1]. This indicates CS47's mechanism is more dependent on the cellular redox context, a key differentiator for target validation studies.

Enzyme Kinetics KRAS Mutant Drug Mechanism

CS47 vs. DM20: Enhanced Aqueous Stability Drives Superior In Vivo Prioritization and Reproducibility

CS47 demonstrates significantly greater solution stability than its close structural analog DM20, a finding that directly influenced its prioritization for in vivo characterization [1]. 1H NMR analysis revealed that CS47's aromatic peaks remain unchanged over 72 hours, whereas DM20 undergoes rapid hydrolysis of its cyanide groups in polar aqueous medium, affecting its overall stability and activity [1]. This stability differential is critical for ensuring consistent compound exposure in long-term cell culture and animal experiments.

Chemical Stability In Vivo Pharmacology Gold(I) Complex

CS47 In Vivo Antitumor Efficacy and Tolerability: PK-Guided Dosing Enables Ferroptosis Studies in Xenograft Models

CS47 has been validated in vivo with a defined pharmacokinetic profile and dosing regimen, enabling robust translation of in vitro ferroptosis findings to animal models [1]. Following a 10 mg/kg i.p. dose, CS47 achieved a Cmax of 20.33 µg/ml at 90 minutes and exhibited a long half-life of approximately 2.6 days, supporting infrequent dosing schedules [1]. The established MTD of 5 mg/kg and the effective anti-tumor regimen of 3 mg/kg i.p. every 3 days provide a clear experimental framework. In H522 KRAS-WT xenografts, CS47 produced significant tumor growth inhibition that was fully rescued by the ferroptosis inhibitor Liproxstatin-1, confirming on-target, ferroptosis-dependent efficacy [1].

Pharmacokinetics Xenograft Maximum Tolerated Dose

CS47 Binding Mode: In Silico Docking Confirms Non-Covalent Interaction at TrxR1 Allosteric Pocket

In silico docking studies reveal that CS47 binds to human TrxR1 via non-covalent interactions at a specific allosteric pocket, a mechanism distinct from auranofin's covalent selenocysteine modification [1]. The top binding cluster (En = -7.51 kcal/mol) is mediated by specific residues including Leu385, Ser386 (OH–π interactions with the phenyl ring), and Phe228 (π–π stacking with the heterocyclic ring) [1]. This defined binding pose provides a structural rationale for CS47's reversibility and selectivity, contrasting with the broad reactivity of covalent inhibitors [2].

Molecular Docking Allosteric Inhibition Structure-Activity Relationship

CS47 Optimal Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Scenario 1: Investigating TrxR1-Dependent Ferroptosis in KRAS-WT and EGFR-MUT Lung Cancer Models

Utilize CS47 at 6-7 µM in vitro to selectively induce ferroptosis in KRAS-WT and EGFR-MUT lung cancer cell lines, while employing IMR90 normal fibroblasts at >50 µM as a negative control for off-target toxicity [1]. This application leverages CS47's 8.1-fold selectivity index and 10.4-fold higher IC50 in normal cells versus auranofin [1]. The validated in vivo regimen of 3 mg/kg i.p. every 3 days can be directly applied to H522 xenograft models, with Liproxstatin-1 co-treatment as a ferroptosis-specific rescue control [1].

Scenario 2: Screening for Synthetic Lethality with KRAS Inhibitor-Resistant Tumor Cells

Employ CS47 in secondary screening cascades to identify KRAS-mutant (KM) lung cancer cell lines that have acquired resistance to KRAS inhibitors. CS47's 3.6-fold discrimination between sensitive (KRAS-WT) and resistant (KM) cells provides a quantitative threshold for defining sensitivity versus resistance [1]. The compound's superior stability over 72 hours ensures consistent exposure during extended co-culture or time-lapse imaging experiments, critical for detecting slow-onset cell death mechanisms [1].

Scenario 3: Probing Redox Homeostasis and Glutathione Depletion Pathways Without Covalent TrxR1 Inactivation

Use CS47 as a reversible, non-covalent probe to study the immediate and downstream effects of TrxR1 inhibition on cellular GSH levels, HO-1 expression, and iron regulatory programs [2]. Unlike auranofin, which covalently and irreversibly modifies the selenocysteine active site, CS47's reversible allosteric binding [1] allows for washout experiments to assess the reversibility of the redox stress response, providing a cleaner pharmacological tool for mechanistic dissection [1].

Scenario 4: Validating In Vivo Ferroptosis Induction in Preclinical Tumor Models with Defined PK/PD

Implement CS47 in NCG mouse xenograft studies using the established 3 mg/kg i.p. q3d regimen, with the confidence of a defined PK profile (Cmax 20.33 µg/ml, T1/2 ~2.6 days) and MTD (5 mg/kg) [1]. This scenario is ideal for researchers requiring a tool compound with a clear relationship between plasma exposure, target engagement, and ferroptotic cell death, as confirmed by C11-BODIPY lipid oxidation staining and LC-MS/MS lipidomics showing accumulation of PUFA-PL and PUFA-TG species in treated tumors [1].

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